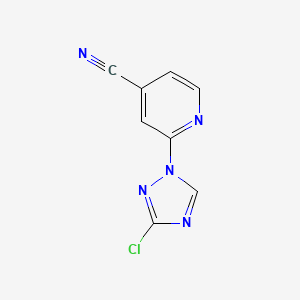

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile” is a heterocyclic compound . It is part of the 1,2,4-triazole family, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies . For instance, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on these techniques .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been used in various chemical reactions. For instance, they have been used as ligands for transition metals to create coordination complexes . They have also been used in the synthesis of mixed ligand coordination compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their structure. For instance, some compounds have been found to form two-dimensional or three-dimensional structures .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties. In particular, compounds with the 1,2,4-triazole ring have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549. Molecular docking studies suggest these compounds can bind to the aromatase enzyme, which is a possible target in cancer therapy .

Antibacterial Drug Design

1,2,4-Triazole derivatives are also significant in the fight against bacterial resistance. They have been incorporated into various clinically used drugs due to their multidirectional biological activity. Research has proven the significant antibacterial activity of this heterocyclic core, making it a valuable scaffold for developing new antibacterial agents to tackle microbial resistance .

Apoptosis Induction in Cancer Cells

Some 1,2,4-triazole derivatives have been identified to induce apoptosis in cancer cells, such as BT-474 cells. Detailed biological studies, including acridine orange/ethidium bromide staining assays, have suggested that these compounds can effectively inhibit colony formation in a concentration-dependent manner, highlighting their potential as therapeutic agents .

Synthesis of Diverse Structural Derivatives

The 1,2,4-triazole core is versatile in synthesizing a wide range of structurally diverse products. This adaptability allows for the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles, which can be used to create compounds with varied biological activities and potential applications in medicinal chemistry .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-triazole scaffold are known to interact with a variety of biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Eigenschaften

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN5/c9-8-12-5-14(13-8)7-3-6(4-10)1-2-11-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDACTZFNALPNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.